4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is an intricate organic compound with a unique structure that lends itself to a variety of chemical reactions and applications. This compound features a combination of multiple rings, including benzothiophene and triazolopyrimidine, which are known for their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one generally involves a multi-step process. One common approach starts with the synthesis of benzothiophene, followed by the formation of the triazolopyrimidine ring through cyclization reactions. Key reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to handle the complexities of the multi-step process, ensuring consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or aldehydes.
Reduction: : Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: : Electrophilic or nucleophilic substitution reactions are common, where various functional groups can be introduced or modified using reagents such as halogens or alkylating agents.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has been extensively studied in various fields due to its versatile structure:
Chemistry: : Used as a precursor in the synthesis of advanced materials and polymers.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities.
Industry: : Applied in the development of specialty chemicals, such as dyes and agrochemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, often involving binding to enzymes or receptors. For instance, its triazolopyrimidine moiety can mimic purine bases, leading to the inhibition of nucleotide synthesis pathways, which is crucial for its anti-cancer properties. Additionally, its ability to form stable complexes with metals enhances its role as a catalyst in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzothiophene or triazolopyrimidine derivatives, 4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its unique combination of structural features. Similar compounds include:
4-allyl-1-anilino-benzothieno[2,3-d]pyrimidin-5-one
1-anilino-6,7-dihydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine
6-allyl-1-anilinobenzothieno[3,2-d]triazolo[4,3-b]pyrimidin-5-one
Each of these compounds shares some structural similarities but differs in specific functional groups or ring systems, leading to distinct chemical and biological properties.
Let me know if there's anything else you're curious about!
Eigenschaften
CAS-Nummer |
612802-51-4 |
---|---|
Molekularformel |
C20H19N5OS |
Molekulargewicht |
377.47 |
IUPAC-Name |
3-anilino-7-prop-2-enyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C20H19N5OS/c1-2-12-24-17(26)16-14-10-6-7-11-15(14)27-18(16)25-19(22-23-20(24)25)21-13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2,(H,21,22) |
InChI-Schlüssel |
DPAVPDMEKWWXGR-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N3C1=NN=C3NC4=CC=CC=C4)SC5=C2CCCC5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.